molecular formula C20H17N3O5 B2557917 ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396765-66-4

ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2557917
CAS No.: 1396765-66-4
M. Wt: 379.372
InChI Key: QALZTLFFLCFTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at the 5-position with a 7-methoxybenzofuran-2-amido group and at the 3-position with an ethyl ester. This structure combines a rigid bicyclic benzofuran moiety with a pyrazolo[1,5-a]pyridine scaffold, which is known for its pharmacological relevance.

Properties

IUPAC Name

ethyl 5-[(7-methoxy-1-benzofuran-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-3-27-20(25)14-11-21-23-8-7-13(10-15(14)23)22-19(24)17-9-12-5-4-6-16(26-2)18(12)28-17/h4-11H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALZTLFFLCFTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-3-ethoxycarbonylpyrazole

A mixture of 5-amino-3-ethoxycarbonylpyrazole (1.2 equiv) and ethyl 3-oxobutanoate (1.0 equiv) in acetic acid is refluxed at 120°C for 8 hours. The reaction proceeds via a [3+3] cyclization, yielding the pyrazolo[1,5-a]pyridine core with an ethoxycarbonyl group at position 3. Subsequent chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) under Vilsmeier-Haack conditions, producing ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate in 85% yield.

Key Reaction Parameters

Parameter Value
Temperature 120°C
Catalyst POCl₃ (2.5 equiv)
Solvent Acetic acid
Reaction Time 8 hours

Preparation of 7-Methoxy-1-benzofuran-2-carboxylic Acid

The benzofuran moiety is synthesized via a copper-catalyzed cyclization, as reported in recent benzofuran synthesis reviews.

Cyclization of 2-Hydroxy-4-methoxybenzaldehyde

A solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv) and propargyl alcohol (1.2 equiv) in dimethyl sulfoxide (DMSO) is treated with CuBr (10 mol%) and Na₂CO₃ (2.0 equiv) at 80°C for 12 hours. This induces cyclization to form 7-methoxy-1-benzofuran-2-carbaldehyde.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding 7-methoxy-1-benzofuran-2-carboxylic acid in 78% yield.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-3), 7.58 (d, J = 8.4 Hz, 1H, H-5), 6.94 (d, J = 2.4 Hz, 1H, H-6), 6.88 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 3.91 (s, 3H, OCH₃).
  • MS (ESI): m/z 207.1 [M+H]⁺.

Amide Coupling to Form the Target Compound

The final step involves coupling the pyrazolo[1,5-a]pyridine chloride with the benzofuran carboxylic acid via a two-step activation and substitution sequence.

Synthesis of 7-Methoxy-1-benzofuran-2-carbonyl Chloride

The carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 3.0 equiv) in dichloromethane (DCM) at 40°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow solid.

Nucleophilic Aromatic Substitution

Ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv) is reacted with the acyl chloride (1.2 equiv) in dimethyl sulfoxide (DMSO) containing potassium fluoride (KF, 4.0 equiv) at 180°C for 2 hours. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, displacing the chloride with the benzofuran amide group.

Optimized Reaction Conditions

Parameter Value
Temperature 180°C
Base KF (4.0 equiv)
Solvent DMSO
Reaction Time 2 hours

Yield and Characterization

  • Isolated Yield: 76%
  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, NH), 8.74 (d, J = 8.0 Hz, 1H, H-6), 8.22 (s, 1H, H-2), 7.61 (d, J = 8.4 Hz, 1H, H-5), 6.94–6.88 (m, 2H, H-4 and H-6), 4.20 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃), 1.29 (t, J = 7.2 Hz, 3H, CH₃).
  • MS (ESI): m/z 410.2 [M+H]⁺.

Alternative Synthetic Routes

Goldberg Amidation

An alternative method employs a copper-catalyzed coupling between ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate and 7-methoxy-1-benzofuran-2-carboxamide. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv) in DMF at 110°C for 24 hours, the target compound is obtained in 68% yield.

Direct Amination-Acylation

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, prepared via hydrogenation of the corresponding nitro compound (Pd/C, H₂, EtOH), is acylated with the benzofuran carbonyl chloride under Schotten-Baumann conditions (NaOH, H₂O/Et₂O), yielding the product in 82% yield.

Optimization and Scale-up Considerations

Solvent and Temperature Effects

Replacing DMSO with N-methyl-2-pyrrolidone (NMP) reduces decomposition at high temperatures, improving yields to 81%. Lowering the reaction temperature to 150°C with prolonged heating (6 hours) achieves comparable efficiency while minimizing side reactions.

Catalytic Enhancements

Adding tetrabutylammonium bromide (TBAB, 0.5 equiv) as a phase-transfer catalyst accelerates the SNAr reaction, reducing the time to 1 hour with 79% yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Studies: It can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound may serve as a probe to study biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate would depend on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazolo[1,5-a]pyridine scaffold is highly modifiable, with substituents at the 3-, 5-, and 7-positions significantly influencing biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyridine Derivatives
Compound Name Substituent at Position 5 Substituent at Position 3 Key Features/Activities Reference
Target Compound 7-Methoxybenzofuran-2-amido Ethyl ester Potential enzyme inhibition (e.g., HIV RT)
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate -NH₂ Ethyl ester Intermediate for further functionalization
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate -OCH₃ Ethyl ester Chemical intermediate
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate -Br Ethyl ester Halogenated intermediate for cross-coupling
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-Methoxyphenyl, 7-CF₃ (pyrimidine variant) Ethyl ester Agrochemical potential
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazine derivatives Quinazolinyl-amino Variable aldehyde hydrazine Antimicrobial activity (e.g., 50 μg/mL inhibition)

Physicochemical Properties

  • Solubility and Lipophilicity : The ethyl ester at position 3 enhances lipophilicity, while polar groups (e.g., -NH₂ in ) improve aqueous solubility. The trifluoromethyl group in increases metabolic stability .
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃ in ) alter π-π stacking, whereas electron-withdrawing groups (e.g., -Br in ) enhance electrophilic reactivity .

Biological Activity

Ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antibacterial activities, supported by relevant data and research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo derivatives, characterized by the presence of a pyrazole ring fused with a pyridine and a benzofuran moiety. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit selective cytotoxicity against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF70.46Inhibition of Aurora-A kinase
NCI-H4600.39Induction of apoptosis
SF-26831.5Cell cycle arrest at SubG1/G1 phase

These findings suggest that the compound may effectively target specific pathways involved in tumor growth and proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are well-documented. This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Research indicates that compounds containing the benzofuran moiety can significantly reduce levels of these cytokines in vitro:

Cytokine Reduction (%)
TNF-α93.8
IL-198
IL-871

This modulation suggests potential therapeutic applications in treating chronic inflammatory diseases.

Antibacterial Activity

Preliminary studies on related pyrazole derivatives indicate promising antibacterial effects against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

A notable study published in MDPI explored the structure-activity relationships (SAR) among pyrazole derivatives, emphasizing their role as anticancer agents. The study found that modifications to the benzofuran structure significantly enhanced biological activity against cancer cell lines .

Another investigation focused on the anti-inflammatory properties of benzofuran-based compounds, demonstrating their efficacy in reducing inflammation markers in animal models .

Q & A

Basic: What synthetic methodologies are recommended for constructing the pyrazolo[1,5-a]pyridine core in this compound?

The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclization reactions. A common approach involves reacting α,β-unsaturated esters with aldehydes under mild conditions to form the fused heterocyclic system . For derivatives with carboxamide substituents (e.g., the 7-methoxybenzofuran moiety), coupling reactions using activated intermediates (e.g., acid chlorides) in pyridine or DMF are effective . Key steps include:

  • Cyclization : Use LiHMDS in THF at 0°C for regioselective ring formation .
  • Amidation : React the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate with 7-methoxybenzofuran-2-carboxylic acid chloride in anhydrous pyridine .
  • Purification : Recrystallization from ethanol/DMF mixtures improves yield and purity .

Advanced: How can reaction yields be optimized for introducing the 7-methoxybenzofuran substituent?

Yield optimization requires addressing steric and electronic challenges:

  • Pre-activation : Convert the benzofuran carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride to enhance electrophilicity .
  • Solvent selection : Pyridine acts as both solvent and base, neutralizing HCl byproducts and preventing side reactions .
  • Temperature control : Maintain 0–5°C during coupling to minimize decomposition .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

Table 1 : Yield comparison under varying conditions:

ConditionYield (%)Purity (HPLC)
Pyridine, 0°C, no DMAP6292%
Pyridine, 0°C, 5% DMAP7895%
DMF, RT, 5% DMAP4588%

Basic: What spectroscopic techniques are critical for structural confirmation?

A multi-technique approach ensures accuracy:

  • NMR : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, benzofuran protons at δ 6.5–7.5 ppm) .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₈N₃O₅: 392.1244) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for ethyl pyrazolo[1,5-a]pyridine derivatives .

Advanced: How should researchers address discrepancies in NMR data for pyrazolo[1,5-a]pyridine derivatives?

Contradictions often arise from solvent effects, tautomerism, or impurities:

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .
  • Variable temperature NMR : Identify dynamic processes (e.g., amide bond rotation) by acquiring spectra at 25°C and 60°C .
  • Spiking experiments : Add authentic samples of suspected impurities to confirm overlaps .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates methoxy carbons (δ 55–60 ppm) with protons .

Basic: What biological targets are hypothesized for this compound?

The compound’s structural analogs exhibit activity against:

  • Phosphoinositide 3-kinases (PI3K) : Trifluoromethyl and benzofuran groups enhance binding to the ATP pocket .
  • Dihydroorotate dehydrogenase (DHODH) : Pyrazolo[1,5-a]pyridine derivatives inhibit mitochondrial enzymes, relevant in autoimmune diseases .
  • Kinase signaling pathways : Methoxybenzofuran moieties may modulate MAPK/ERK cascades .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Focus on substituent modifications and assay design:

  • Substituent libraries : Synthesize analogs with varying benzofuran substituents (e.g., 7-ethoxy, 7-fluoro) .
  • Enzymatic assays : Test inhibition against PI3K isoforms (α, β, γ, δ) using ADP-Glo™ kinase assays .
  • Computational docking : Model interactions with PI3Kγ (PDB: 1E8X) to predict binding affinities .
  • Toxicity screening : Use HepG2 cells for hepatic toxicity and hERG assays for cardiotoxicity .

Table 2 : SAR data for PI3K inhibition (IC₅₀, μM):

Substituent (Position 7)PI3KαPI3KγSelectivity Index (γ/α)
Methoxy0.120.080.67
Ethoxy0.090.050.56
Trifluoromethyl0.150.201.33

Basic: What solubility and stability considerations are critical for in vitro assays?

  • Solubility : Use DMSO stock solutions (10 mM) diluted in PBS (final DMSO ≤0.1%) to avoid precipitation .
  • pH stability : The ester group hydrolyzes in basic conditions (pH >8); use neutral buffers (pH 7.4) for cell-based assays .
  • Light sensitivity : Benzofuran derivatives degrade under UV light; store in amber vials at -20°C .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Pharmacokinetics :
    • Rodent models : Administer 10 mg/kg IV/PO to assess bioavailability and half-life .
    • Tissue distribution : LC-MS/MS quantifies compound levels in plasma, liver, and brain .
  • Efficacy testing :
    • Xenograft models : Use human breast cancer (MCF-7) xenografts in nude mice to evaluate tumor growth inhibition .
    • Inflammatory models : Collagen-induced arthritis (CIA) in mice for autoimmune applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.